Methyl 2-(naphthalen-2-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-naphthalen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOCQOJCMPTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031169 | |
| Record name | Methyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-71-3 | |
| Record name | Methyl 2-naphthaleneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Crystallographic Characterization in Compound Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton (¹H) NMR spectroscopy of Methyl 2-(naphthalen-2-yl)acetate is predicted to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the naphthalene (B1677914) ring system would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the naphthalene core. The seven protons on the naphthalene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.
A key feature in the ¹H NMR spectrum is the singlet signal corresponding to the methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group. This signal is expected to appear in the range of δ 3.8-4.0 ppm. Furthermore, a sharp singlet for the three protons of the methyl ester group (-OCH₃) would be observed, typically around δ 3.7 ppm. The integration of these signals would confirm the number of protons in each unique chemical environment, for instance, a 7:2:3 ratio for the aromatic, methylene, and methyl protons, respectively.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is expected to resonate at the most downfield position, typically in the range of δ 170-175 ppm.
The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region (δ 120-140 ppm). The chemical shifts of these carbons are influenced by the position of the acetate substituent. The quaternary carbons of the naphthalene ring to which no protons are attached will generally show weaker signals compared to the protonated carbons.
The carbon of the methylene group (-CH₂-) is expected to appear around δ 40-45 ppm, while the methyl carbon of the ester group (-OCH₃) would likely be found in the upfield region, around δ 52 ppm.
| Assignment | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O (Ester) | 170-175 |
| Aromatic Carbons (Naphthalene) | 120-140 |
| -OCH₃ (Ester) | ~52 |
| -CH₂- (Methylene) | 40-45 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the saturated ester group.
The spectrum will also display multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the naphthalene aromatic ring. The C-H stretching vibrations of the aromatic ring are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. In contrast, the C-H stretching vibrations of the aliphatic methylene and methyl groups will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
Furthermore, a distinct C-O stretching vibration for the ester group is anticipated to be present in the 1150-1250 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted naphthalene ring will give rise to characteristic absorptions in the fingerprint region (below 1000 cm⁻¹), which can provide further structural information.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=O (Ester) | 1735-1750 (strong) |
| C=C (Aromatic) | 1450-1600 (multiple bands) |
| C-H (Aromatic) | 3050-3100 (weak to medium) |
| C-H (Aliphatic) | 2850-2960 (medium) |
| C-O (Ester) | 1150-1250 (strong) |
Electronic Spectroscopy
Electronic spectroscopy utilizes ultraviolet and visible light to probe the electronic transitions within a molecule, providing information about conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits strong absorption bands in the ultraviolet region. For this compound, it is expected to show characteristic absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic system.
Typically, substituted naphthalenes display two or three main absorption bands. For a 2-substituted naphthalene derivative like the title compound, one would anticipate a strong absorption band around 220-230 nm, another band of slightly lower intensity in the 270-290 nm region, and a weaker, broader band at longer wavelengths, possibly around 310-330 nm. The solvent used to record the spectrum can have a minor influence on the exact positions of these maxima.
| Transition | Predicted UV-Vis Absorption (λ_max, nm) |
| π → π | ~220-230 |
| π → π | ~270-290 |
| π → π* | ~310-330 |
Mass Spectrometry Techniques in Compound Elucidation
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For this compound, various mass spectrometry methods provide complementary information, from routine identification to precise molecular formula confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within a sample. semanticscholar.org In the analysis of this compound, the gas chromatograph first separates the compound from any impurities based on its volatility and interaction with the capillary column. thepharmajournal.com Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum displays the molecular ion peak (M+) and a series of fragment ions. For this compound (molar mass 200.24 g/mol ), the molecular ion peak would appear at m/z 200. The fragmentation pattern is characteristic of esters and aromatic compounds. libretexts.org Key fragmentation pathways would include:
Loss of the methoxy (B1213986) group (-OCH₃): A peak at m/z 169 (M-31).
Loss of the methoxycarbonyl group (-COOCH₃): A peak at m/z 141 (M-59), corresponding to the stable naphthylmethyl cation. This peak is often prominent due to the stability of the benzylic-like cation.
Naphthalene ion: A peak at m/z 128, corresponding to the naphthalene moiety itself.
The retention time from the GC component and the specific fragmentation pattern from the MS component provide a high degree of confidence in the compound's identification. researchgate.net
Table 1: Expected Key Fragments in GC-MS of this compound
| m/z Value | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 200 | [M]⁺ | [C₁₃H₁₂O₂]⁺ | Molecular Ion |
| 169 | [M - OCH₃]⁺ | [C₁₂H₉O]⁺ | Loss of methoxy radical |
| 141 | [M - COOCH₃]⁺ | [C₁₁H₉]⁺ | Loss of methoxycarbonyl radical (Naphthylmethyl cation) |
| 128 | [C₁₀H₈]⁺ | [C₁₀H₈]⁺ | Naphthalene cation |
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. wikipedia.orgcreative-proteomics.com This is advantageous when the primary goal is to confirm the molecular weight of a compound. In the MALDI process, the analyte, this compound, is co-crystallized with a matrix material that strongly absorbs laser energy. wikipedia.org A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically through protonation. creative-proteomics.com
The choice of matrix is critical for successful MALDI analysis of small molecules. researchgate.net For naphthalene derivatives, matrices that are also naphthalene-based, such as 1,5-Diaminonaphthalene (DAN), have proven to be highly effective. nih.govosti.gov Such matrices can direct the ionization process towards the exclusive formation of molecular ions without inducing fragmentation. nih.gov This results in a "clean" mass spectrum dominated by the protonated molecule [M+H]⁺ at m/z 201 or other adducts like [M+Na]⁺ at m/z 223.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the determination of the mass of a molecule with extremely high accuracy. This capability allows for the calculation of the elemental formula of the analyte, serving as a definitive confirmation of its identity. For this compound, with a molecular formula of C₁₃H₁₂O₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
The monoisotopic mass of C₁₃H₁₂O₂ is 200.08373 Da. HRMS instruments can measure this value to within a few parts per million (ppm), confirming the elemental formula and distinguishing it from other potential isomers or isobaric compounds. Predicted collision cross-section (CCS) values can further aid in identification. uni.lu
Table 2: Predicted HRMS Adducts for this compound
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₃H₁₃O₂]⁺ | 201.09100 |
| [M+Na]⁺ | [C₁₃H₁₂NaO₂]⁺ | 223.07294 |
| [M+K]⁺ | [C₁₃H₁₂KO₂]⁺ | 239.04688 |
| [M-H]⁻ | [C₁₃H₁₁O₂]⁻ | 199.07644 |
X-ray Diffraction Studies
While mass spectrometry reveals the mass and connectivity of atoms, X-ray diffraction techniques provide unequivocal information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Confirmation
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise atomic positions can be determined.
While a specific crystal structure for this compound is not widely published, analysis of closely related naphthalene derivatives provides insight into the expected structural features. mdpi.comresearchgate.net SCXRD studies on similar compounds confirm:
Molecular Conformation: The exact spatial orientation of the acetate group relative to the naphthalene ring system.
Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, confirming the expected sp² hybridization of the naphthalene carbons and sp³ hybridization of the methylene carbon.
Planarity: The naphthalene ring system is expected to be nearly planar. mdpi.com SCXRD would quantify this planarity and determine the dihedral angle between the plane of the naphthalene ring and the plane of the ester group.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking between naphthalene rings, which stabilize the crystal structure. mdpi.com
Table 3: Representative Crystallographic Data for a Naphthalene Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.94 Å, b = 12.76 Å, c = 10.31 Å, β = 107.3° |
| Volume (V) | 1123.5 ų |
| Molecules per unit cell (Z) | 4 |
Advanced Spectroscopic Methods for Naphthalene Acetate Analogues
Beyond standard characterization, advanced spectroscopic methods can be employed to investigate the properties and interactions of naphthalene acetate analogues. The inherent spectroscopic properties of the naphthalene chromophore make it an excellent candidate for such studies.
Fluorescence Spectroscopy: The naphthalene moiety is naturally fluorescent. nih.gov Fluorescence spectroscopy can be used to study the photophysical properties of this compound and its analogues. Excitation at a wavelength around 280 nm would result in a characteristic emission spectrum. nih.gov This technique is highly sensitive to the local environment of the molecule, making it a valuable tool for studying binding interactions with biomolecules like DNA or proteins, where changes in fluorescence intensity or wavelength can indicate binding events. nih.gov
Circular Dichroism (CD) Spectroscopy: For chiral analogues of naphthalene acetates, or for studying their interactions with chiral macromolecules like DNA, Circular Dichroism (CD) spectroscopy is employed. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Changes in the CD spectrum of a macromolecule upon binding with a naphthalene acetate analogue can provide information about the binding mode and any induced conformational changes in the host molecule. nih.gov
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org This technique irradiates a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. wikipedia.orgcarleton.edu Each element produces a characteristic set of XPS peaks at specific binding energies, allowing for elemental identification. wikipedia.org The peak area is related to the concentration of the element on the material surface, and small shifts in binding energy provide information about the element's oxidation state and bonding environment. carleton.edueag.com
While XPS is a powerful tool for the surface analysis of organic compounds, detailed experimental XPS data specifically for this compound are not extensively available in the reviewed scientific literature. wikipedia.orgcarleton.edueag.comlibretexts.org A hypothetical analysis would be expected to yield data on the carbon (C 1s) and oxygen (O 1s) core levels. High-resolution spectra of the C 1s region could distinguish between the carbon atoms of the naphthalene ring, the methylene group, and the ester functionality (C-C/C-H, C-O, and O-C=O). Similarly, the O 1s spectrum would provide information on the two different oxygen environments of the ester group.
Time-Resolved Infrared (TRIR) Studies
Time-Resolved Infrared (TRIR) spectroscopy is an experimental technique used to study the kinetics and mechanisms of chemical reactions. It allows for the observation of transient species and intermediate structures on very short timescales, from picoseconds to milliseconds. nih.gov By monitoring changes in the infrared absorption spectrum following a perturbation, such as a laser pulse, researchers can gain insight into processes like ligand substitution, energy transfer, and conformational changes in molecules. nih.govnottingham.edu.cn
Specific TRIR studies focused on this compound were not found in the available literature. However, TRIR has been employed to study related naphthalene-containing systems. For instance, the aggregation and cluster formation of naphthalene in argon matrices have been investigated using infrared spectroscopy, revealing how intermolecular interactions perturb vibrational frequencies. nasa.gov Such studies provide a basis for understanding the vibrational dynamics of the naphthalene chromophore, which would be a key aspect in any potential TRIR study of this compound to probe its excited-state behavior or reaction intermediates.
UV Absorption-Emission Spectral Analysis of Green Fluorescent Protein Chromophore Analogues
The naphthalene moiety is a key structural component in various fluorescent molecules. Its incorporation into analogues of the Green Fluorescent Protein (GFP) chromophore allows for the systematic study of their spectral properties. Research on a synthetically modified GFP chromophore analogue, Ethyl 2-[(4Z)-(6-hydroxy naphthalen-2-yl) methylene)-2-methyl-5-oxo-4,5-di hydro-1H-imidazol-1-yl] acetate (NIE), provides significant insight into how the naphthalenyl group influences absorption and emission characteristics.
In a methanol (B129727) solution, this naphthalene-containing GFP analogue (NIE) exhibits an absorption maximum at 390 nm and a fluorescence emission maximum at 484 nm, resulting in a green emission. nih.gov The spectral properties of this analogue are sensitive to environmental pH. nih.gov Upon acidification (pH ≈ 2.5), the absorption maximum remains at 390 nm, but the emission maximum experiences a significant red shift to 521 nm, producing a yellowish-green color. nih.gov This demonstrates the potential utility of such compounds in applications like live-cell imaging, where pH sensitivity is valuable. nih.govnih.gov
Table 1: Spectral Properties of GFP Chromophore Analogue (NIE) in Methanol
| Condition | Absorption Max (λ_abs) | Emission Max (λ_em) | Emission Color |
|---|---|---|---|
| Neutral | 390 nm | 484 nm | Green |
Data sourced from a study on a naphthalene-imidazole-based GFP chromophore analogue (NIE). nih.gov
Crystallographic analysis of this GFP chromophore analogue reveals detailed structural information. The crystal structure was determined to be triclinic with the space group P-1. nih.govnih.gov The analysis confirmed the Z-conformation of the benzylidine moiety in the solid state and identified various non-covalent interactions, such as O−H···O and C−H···O, that influence the molecular packing. nih.govnih.gov
Table 2: Crystallographic Data for GFP Chromophore Analogue (NIE)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₈N₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2506(17) |
| b (Å) | 11.934(2) |
| c (Å) | 17.461(4) |
| α (°) | 102.89(3) |
| β (°) | 94.62(3) |
| γ (°) | 96.68(3) |
| Volume (ų) | 1654.5(6) |
| Z | 4 |
| Temperature (K) | 173(2) |
Crystal data for Ethyl 2-[(4Z)-(6-hydroxy naphthalen-2-yl) methylene)-2-methyl-5-oxo-4,5-di hydro-1H-imidazol-1-yl] acetate. nih.govnih.gov
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. dntb.gov.uanih.gov Calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. dntb.gov.uanih.gov For a flexible molecule like Methyl 2-(naphthalen-2-yl)acetate, which has rotatable bonds connecting the acetate (B1210297) group to the naphthalene (B1677914) ring, conformational analysis is crucial. researchgate.net This process involves identifying various possible conformers (rotational isomers) and calculating their relative energies to find the global minimum energy structure. researchgate.net The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can then be compared with experimental data if available. worldwidejournals.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from a DFT calculation and not specific experimental or calculated values for this exact molecule.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | O-CH₃ | 1.44 Å |
| Bond Length | C-C (naphthyl-CH₂) | 1.51 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | C-O-CH₃ | 116.0° |
| Bond Angle | C(naphthyl)-C-C | 112.0° |
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands to specific molecular motions. nih.gov A potential energy distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode. nih.gov
Table 2: Illustrative Vibrational Frequencies and Assignments for this compound (Note: This table provides an example of typical vibrational modes and is not based on specific experimental data for this compound.)
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν(C-H) | Aromatic C-H Stretch | 3100-3000 |
| ν(C-H) | Aliphatic C-H Stretch | 2980-2870 |
| ν(C=O) | Carbonyl Stretch | ~1735 |
| ν(C=C) | Naphthalene Ring Stretch | 1600-1450 |
| ν(C-O) | Ester C-O Stretch | 1250-1100 |
| δ(CH₂) | Methylene (B1212753) Scissoring | ~1430 |
Electronic Structure Analysis (HOMO-LUMO)
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. worldwidejournals.comirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. irjweb.com
Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic power |
In naphthalene derivatives, the HOMO and LUMO orbitals are often delocalized across the aromatic π-system. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.netyoutube.com
Red/Yellow regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be expected around the carbonyl oxygen atom.
Blue regions indicate positive potential, are electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.
Green regions represent neutral or near-zero potential.
The MEP map provides valuable insights into a molecule's reactive sites and intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis and Charge Transfer
Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound (Note: This table shows hypothetical donor-acceptor interactions and is for illustrative purposes only.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) on C=O | π(C-O ester) | ~ 35.5 |
| LP (O) in ester | σ(C-C) | ~ 5.2 |
| π (C=C) in Naphthyl | π*(C=C) in Naphthyl | ~ 20.8 |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential inhibitors or to understand the binding mechanism of a molecule at a protein's active site. dergipark.org.tr
A docking study for this compound would involve:
Obtaining the 3D structure of a target protein.
Placing the optimized structure of this compound into the protein's binding site.
Using a scoring function to evaluate thousands of possible binding poses and rank them based on their binding affinity, typically expressed in kcal/mol. researchgate.net
The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing a rationale for its potential biological activity. researchgate.net
Ligand-Protein Interaction Mechanisms
The biological activity of many compounds stems from their interaction with proteins. Computational studies, particularly molecular docking and X-ray crystallography, have been pivotal in elucidating the binding mechanisms of the naproxen (B1676952) scaffold with its primary targets, the cyclooxygenase (COX) enzymes.
This compound, as a derivative of naproxen, is expected to interact with proteins in a similar fashion, primarily targeting the COX enzymes. Naproxen is a non-selective inhibitor of both COX-1 and COX-2. wikipedia.orgnih.gov Its anti-inflammatory effects are attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the constitutively active COX-1. acs.orgdrugbank.com
Detailed studies on naproxen's binding to COX-2 have revealed key interactions. nih.govnih.govosti.gov The molecule binds within the enzyme's active site, forming extensive van der Waals contacts. nih.gov The carboxylic acid group of naproxen is crucial, forming hydrogen bonds with the side chains of Tyrosine-355 (Tyr-355) and Arginine-120 (Arg-120). nih.gov For this compound, the replacement of the carboxylic acid with a methyl ester group would preclude this specific hydrogen bond with Arg-120, likely altering its binding affinity and inhibition kinetics compared to naproxen. acs.org However, the core naphthalene ring and other functional groups remain essential for fitting into the hydrophobic channel of the active site. nih.gov
Mutagenesis studies have highlighted the importance of specific amino acids in the COX active site for naproxen binding. For instance, mutating Tryptophan-387 (Trp-387) to Phenylalanine significantly reduces the inhibitory effect of naproxen, a characteristic that appears unique to this inhibitor. nih.govnih.gov
Beyond COX enzymes, the naproxen scaffold has been studied for its interaction with other proteins. It binds with high affinity (>99%) to human serum albumin (HSA), the primary carrier of drugs in the bloodstream. nih.govdrugbank.comnih.gov Structural studies show naproxen binding within specific drug sites on HSA. nih.gov It has also been identified as an inhibitor of the influenza A virus nucleoprotein (NP), where it competes with RNA for binding in a groove on the protein surface. wikipedia.orgnih.gov
Table 1: Key Amino Acid Residues in Naproxen-Protein Interactions
| Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| COX-2 | Arg-120, Tyr-355 | Hydrogen Bonding (with carboxylate) | nih.gov |
| Trp-387 | Van der Waals, Specificity | nih.govnih.gov | |
| Various hydrophobic residues | Van der Waals | nih.gov | |
| Human Serum Albumin (HSA) | Drug Site 1 & 2 residues | Hydrophobic & polar interactions | nih.gov |
| Influenza A Nucleoprotein (NP) | RNA-binding groove residues | Competition with RNA | nih.gov |
Substrate-Receptor Coupling Prediction in Molecular Design
Molecular modeling and docking are instrumental in predicting how a ligand (substrate) will bind to a receptor and in guiding the design of new molecules with enhanced affinity or selectivity. This approach has been applied to naproxen and its derivatives to develop novel therapeutic agents.
For instance, molecular docking studies have been used to predict the binding affinity of naproxen and its degradants to the prostaglandin (B15479496) H2 synthase protein (an alternative name for COX). These studies calculate a binding energy, with more negative values suggesting a more favorable interaction. Naproxen itself shows a strong binding energy of -9.3 kcal/mol with this protein. biomedres.us Such computational predictions allow for the screening of virtual libraries of compounds before undertaking costly and time-consuming synthesis.
This structure-based drug design approach has been used to create novel naproxen derivatives. By understanding the key interactions in the binding pocket, researchers can modify the naproxen structure to improve its properties. For example, derivatives have been designed to target the influenza A virus nucleoprotein more effectively. nih.gov Molecular dynamics simulations suggested that certain naproxen derivatives could bind more tightly than the parent compound, a prediction that was later confirmed by experimental synthesis and binding assays. nih.gov Similarly, chimeras of naproxen have been designed and evaluated computationally to create agents with potentially fewer side effects, such as by improving COX-2 selectivity over COX-1. nih.gov
The process typically involves:
Receptor-Ligand Docking: Simulating the binding pose and energy of the ligand within the protein's active site.
Scoring: Using scoring functions to rank different ligands based on their predicted binding affinity.
Analysis of Interactions: Visualizing the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
Iterative Design: Modifying the ligand structure to optimize these interactions and improve desired properties.
For this compound, this approach can be used to predict its binding to various targets and to compare its potential efficacy and selectivity against naproxen and other derivatives.
Advanced Theoretical Approaches
Orbital-Vertical Theory for Electronic States
The electronic properties of a molecule are governed by its molecular orbitals. Theoretical methods like Density Functional Theory (DFT) are used to calculate the energies and shapes of these orbitals, providing deep insight into the molecule's reactivity and spectroscopic properties. biomedres.usnih.govresearchgate.net The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, relating to its ability to act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap suggests higher chemical reactivity. biomedres.us
For naproxen, DFT calculations (specifically using the B3LYP/6-31g+(d,p) level of theory) have determined the HOMO-LUMO gap to be approximately 4.47 eV. biomedres.us The HOMO and LUMO electron densities are largely distributed over the naphthalene ring system, which is the core chromophore of the molecule. nih.gov
Molecular electrostatic potential (MEP) maps, another product of these calculations, visualize the charge distribution on the molecule's surface. These maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net In naproxen, the high-electron-density region is concentrated around the carbonyl oxygen of the carboxylic acid group, indicating it as a site for electrophilic interaction. nih.gov For this compound, a similar distribution is expected, with the ester's carbonyl oxygen also representing a region of high electron density.
Table 2: Calculated Electronic Properties of Naproxen
| Property | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.4665 eV | Indicates chemical reactivity and kinetic stability | biomedres.us |
| Dipole Moment | 3.1812 Debye | Relates to polarity and interaction with polar solvents/receptors | biomedres.us |
| Ionization Potential | 8.764 eV | Energy required to remove an electron from the neutral molecule | arabjchem.org |
| Electron Affinity | 0.526 eV | Energy released when an electron is added to the neutral molecule | arabjchem.org |
These theoretical calculations are fundamental to understanding the electronic transitions that underlie UV-Vis spectroscopy and the intrinsic reactivity of this compound.
Potential Energy Surface (PES) Analysis
The Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Analyzing the PES helps to identify stable conformations (energy minima), transition states (saddle points), and the energy barriers between them. This is crucial for understanding a molecule's flexibility, conformational preferences, and reaction pathways.
Furthermore, PES analysis is implicit in studies of reaction mechanisms and thermal decomposition. Semi-empirical molecular orbital calculations (like PM3) have been used to investigate the fragmentation pathway of naproxen. arabjchem.orgresearchgate.net These studies identify the weakest bonds by calculating bond orders and bond strain. For naproxen, the C-C bond connecting the propionic acid side chain to the naphthalene ring is identified as having a low bond order, suggesting it is a likely site for initial cleavage during fragmentation. arabjchem.org
Thermal analysis, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provides experimental data that complements theoretical PES calculations. For naproxen, thermal decomposition has been shown to occur in several steps, with an initial mass loss corresponding to the rupture of the carboxylic acid group, which aligns with theoretical predictions of the weakest bond. arabjchem.orgresearchgate.net This combined experimental and theoretical approach provides a comprehensive picture of the molecule's energy landscape and stability. For this compound, similar analyses would be critical to understanding its stability, conformational dynamics, and potential degradation pathways.
Reactivity and Reaction Mechanisms
Photochemical Transformations of Naphthalene (B1677914) Acetate (B1210297) Derivatives
While specific studies on the direct photochemical transformations of Methyl 2-(naphthalen-2-yl)acetate are not extensively documented in the reviewed literature, the reactivity of related naphthalene derivatives provides insights into potential reaction pathways. These transformations often involve the excited state of the naphthalene chromophore, which can lead to unique intramolecular reactions.
Intramolecular Photochemical C-H Insertion Reactions
Intramolecular C-H insertion reactions are a hallmark of photochemically generated reactive intermediates, such as carbenes. For naphthalene acetate derivatives, the excitation of the naphthalene ring can lead to the abstraction of a hydrogen atom from a nearby C-H bond, followed by cyclization. One notable example is the intramolecular photocyclization of methyl 2-(2,3-dimethylbut-2-enyloxymethyl)naphthalene-1-carboxylate. rsc.org Upon irradiation in a benzene (B151609) solution, this compound undergoes a novel 1,9-hydrogen abstraction by the excited ester carbonyl group, resulting in the formation of an eight-membered keto ether as the primary product. rsc.org This type of reaction highlights the potential for the ester group in naphthalene acetates to participate in intramolecular photochemical processes, suggesting that under suitable conditions, this compound could potentially undergo analogous cyclization reactions involving the methylene (B1212753) bridge or the naphthalene ring itself.
Carbene Chemistry and Rearrangement Mechanisms from Diazo Precursors
The generation of carbenes from diazo compounds is a powerful tool in organic synthesis. These highly reactive species can undergo a variety of transformations, including insertions, cyclopropanations, and rearrangements. While the specific diazo precursor of this compound, methyl 2-diazo-2-(naphthalen-2-yl)acetate, is not extensively studied, the general principles of carbene chemistry can be applied.
Diazo compounds are known to be precursors for carbenes through thermal, photochemical, or metal-catalyzed decomposition. The resulting carbene can then undergo rearrangement. For instance, the steric strain in some 1,8-disubstituted naphthalene derivatives can lead to unusual rearrangements where the aromaticity of the naphthalene core is disrupted under mild conditions. researchgate.netijprems.com This suggests that a carbene generated at the 2-position of the naphthalene ring in this compound could potentially trigger complex skeletal rearrangements.
Role of Singlet Carbene in Reaction Pathways
Carbenes can exist in two spin states: singlet and triplet. The reactivity of a carbene is highly dependent on its spin state. Singlet carbenes, with their paired electrons, typically undergo concerted reactions, while triplet carbenes, which are diradicals, react in a stepwise manner. semanticscholar.org The stereochemistry of the products often reveals the spin state of the carbene involved.
In the context of naphthalene acetate derivatives, the formation of a singlet carbene from a diazo precursor would be expected to lead to stereospecific reactions. For example, the addition of a singlet carbene to an alkene is a concerted process that preserves the stereochemistry of the alkene in the resulting cyclopropane. While direct evidence for the role of singlet carbenes in the reactions of this compound is scarce, the principles of carbene chemistry suggest that if a singlet carbene were generated from its corresponding diazo precursor, it would likely participate in concerted intramolecular C-H insertion or cyclopropanation reactions if a suitable internal alkene were present.
Complexation and Coordination Chemistry
The ester group in this compound, particularly the carbonyl oxygen, can act as a Lewis base, allowing the molecule to function as a ligand in the formation of coordination complexes with various metal ions. The coordination behavior is influenced by the nature of the metal ion, the solvent, and the presence of other co-ligands.
Ligand Behavior in Transition Metal Complex Formation
Naphthalene-based acetic acids and their derivatives are known to form a wide range of coordination compounds with transition metals. nih.govmdpi.com In these complexes, the carboxylate group is typically deprotonated and can coordinate to the metal center in several modes, including monodentate, bidentate chelating, and various bridging modes. semanticscholar.orgnih.gov While this compound is an ester and does not have a deprotonatable carboxylic acid group, the carbonyl oxygen can still participate in coordination.
Studies on related naphthyl aceto hydrazone-based ligands, synthesized from methyl 2-(naphthalen-1-yl)acetate, demonstrate the formation of stable complexes with Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II). nih.gov In these complexes, the ligand coordinates to the metal ion through the azomethine nitrogen and the enolic oxygen of the hydrazone moiety. nih.gov This indicates that derivatization of the ester group in this compound can lead to versatile multidentate ligands.
The coordination sphere of the metal ions in these types of complexes can vary. For example, in complexes with naphthalene-based acetic acids, coordination numbers of four, five, and six are common, leading to tetrahedral, square pyramidal, and octahedral geometries, respectively. mdpi.com
Characterization of Coordination Compounds
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequency of the C=O stretching band of the ester group upon coordination provide direct evidence of the carbonyl oxygen's involvement in bonding to the metal ion. In the case of hydrazone derivatives, shifts in the C=N and N-H stretching frequencies are also indicative of coordination. nih.gov
UV-Vis Spectroscopy: The electronic spectra of the complexes can reveal information about the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands in the visible region, corresponding to d-d transitions, is a characteristic feature of transition metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed structural information in solution. Shifts in the proton and carbon signals of the ligand upon complexation can help to identify the coordination sites. nih.gov
Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the complexes and provide evidence for their stoichiometry. nih.gov
Structural Characterization:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While no crystal structures specifically for this compound complexes were found in the reviewed literature, structures of related naphthalene derivative complexes have been reported. researchgate.net
Data from a Related Naphthyl Aceto Hydrazone-Based Cd(II) Complex nih.gov
| Technique | Observation | Interpretation |
| ¹H NMR | Naphthyl protons: 8.07–7.39 ppmNH proton: 5.54 ppmOlefinic proton: 4.12 ppmCH₂ and CH₃ protons: 3.35 ppm and 2.01 ppm | Confirms the presence of the ligand framework in the complex. |
| ¹³C NMR | CH₃ carbons: 20.63 and 19.44 ppmPyran ring carbon: 108.18 ppmNaphthyl carbons: 124–133.76 ppmAzomethine carbon: 159.91 ppmCarbonyl carbon: 170.34 ppm | Provides detailed information on the carbon skeleton of the coordinated ligand. |
| FT-IR | Absence of O-H stretching bandWeak N-H band: 3142 cm⁻¹C=O stretch: 1676 cm⁻¹C=N stretch: 1624 cm⁻¹New bands: 482 cm⁻¹ (Cd-N) and 434 cm⁻¹ (Cd-O) | Indicates deprotonation of the enolic -OH and coordination through the nitrogen and oxygen atoms. |
| MALDI-MS | m/z = 813 | Corresponds to the molecular ion peak, confirming the stoichiometry of the complex. |
Intermolecular Interactions and Supramolecular Assembly
The supramolecular chemistry of this compound is dictated by a variety of non-covalent interactions. These interactions, including van der Waals forces, hydrogen bonding, and potential π-π stacking, govern the assembly of molecules in different phases and their interactions with other chemical entities.
Binding Interactions with Surfactants
Research indicates that this compound exhibits a notable affinity for certain types of surfactants. Specifically, it has been shown to bind with high affinity to cationic surfactants. biosynth.com This interaction is primarily driven by the hydrophobic nature of the naphthalene ring and the polar ester group. The nonpolar naphthalene moiety readily partitions into the hydrophobic core of surfactant micelles, while the ester group can interact with the polar head groups of the surfactant molecules.
The governing forces in these interactions are a combination of hydrophobic and electrostatic forces. nih.gov The hydrophobic effect drives the association of the nonpolar naphthalene part of the ester with the hydrocarbon tails of the surfactant molecules to minimize contact with water. In the case of cationic surfactants, electrostatic interactions may also occur between the partially negative oxygen atoms of the ester group and the positively charged head groups of the surfactant.
Table 1: Surfactant Interaction Profile
| Interacting Species | Key Interaction Type | Driving Force |
|---|---|---|
| Cationic Surfactants | High-affinity binding | Hydrophobic and electrostatic interactions |
Hydrogen Bonding Networks in Solid State Structures
In the solid state, the formation of hydrogen bonding networks is a critical factor in determining the crystal packing of molecules. For this compound, the primary hydrogen bond acceptor is the carbonyl oxygen of the ester group. While a specific crystallographic study for this compound was not identified in the surveyed literature, the potential for forming hydrogen bonds is evident from its molecular structure.
In the absence of strong hydrogen bond donors within its own structure, it would likely participate in intermolecular hydrogen bonds with co-crystallized solvent molecules or other donor species. In similar aromatic ester compounds, it is common to observe weak C-H···O hydrogen bonds, where aromatic or aliphatic C-H groups act as donors to the carbonyl oxygen. These interactions, though weak, can collectively contribute to the stability of the crystal lattice. core.ac.ukresearchgate.net The supramolecular assembly of related naphthalene derivatives is often directed by hydrogen bonding, leading to the formation of well-defined structures like chains, sheets, or more complex three-dimensional networks. rsc.orgmdpi.com
DNA Binding Interaction Studies
Direct experimental studies on the DNA binding properties of this compound are not extensively documented in the available research. However, based on its chemical structure, potential modes of interaction can be hypothesized. The planar and aromatic nature of the naphthalene ring suggests a possibility of intercalative binding with DNA base pairs. nih.gov This mode of interaction is common for many flat aromatic molecules, which can insert themselves between the stacked base pairs of the DNA double helix.
Furthermore, the ester functional group introduces another potential aspect to its interaction with DNA. Studies have shown that DNA itself can catalyze the hydrolysis of esters and aromatic amides. illinois.edunih.gov This suggests that if this compound were to come into proximity with DNA, it could potentially undergo DNA-catalyzed hydrolysis, leading to the formation of 2-(naphthalen-2-yl)acetic acid and methanol (B129727). The strength and nature of such interactions would depend on factors like the polarity of the aromatic system and the presence of any cationic groups that could facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Table 2: Potential DNA Interaction Mechanisms
| Structural Feature | Potential Interaction Mode | Consequence |
|---|---|---|
| Naphthalene Ring | Intercalation between DNA base pairs | Distortion of DNA helix; potential genotoxicity |
Synthesis and Characterization of Novel Naphthalene Acetate Derivatives
Functionalization at the Acetate (B1210297) Moiety
The acetate group of Methyl 2-(naphthalen-2-yl)acetate is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives, including amides and other esters. A common strategy involves the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(naphthalen-2-yl)acetic acid, which then serves as a versatile intermediate. acs.orgmedchemexpress.comnih.govoakwoodchemical.com
Amide derivatives can be synthesized directly from the carboxylic acid and an appropriate amine using coupling agents. acs.orgsphinxsai.com For example, the reaction of 2-(naphthalen-2-yl)acetic acid with benzylamine (B48309) in the presence of tris(2,2,2-trifluoroethyl) borate (B1201080) yields N-benzyl-2-(naphthalen-2-yl)acetamide. acs.org Similarly, coupling with glycine (B1666218) ethyl ester hydrochloride using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent produces (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. researchgate.net
Esterification of the parent carboxylic acid with different alcohols provides another avenue for functionalization. nih.gov For instance, the reaction of 2-(naphthalen-2-yl)acetic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ethyl ester. nih.gov These functionalization strategies are crucial for creating libraries of compounds for various research applications.
Substitutions on the Naphthalene (B1677914) Ring System
Modification of the naphthalene ring itself offers another layer of structural diversity. sci-hub.sethieme-connect.com Electrophilic aromatic substitution reactions are commonly employed to introduce various functional groups onto the naphthalene nucleus. thieme-connect.com The position of substitution is directed by the existing acetate group and any other substituents present on the ring.
For instance, halogenation can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS), leading to the formation of bromonaphthalenes. nih.gov The synthesis of substituted naphthalenes can also be accomplished through annulation strategies, which involve constructing the naphthalene ring from simpler, appropriately substituted benzene (B151609) precursors, offering high regioselectivity. sci-hub.se This approach has been used to create a variety of substituted naphthalene derivatives, including those with cyano, sulfonyl, and phosphoryl groups. sci-hub.se
Furthermore, metal-catalyzed cross-coupling reactions provide a powerful tool for introducing a wide range of substituents, including alkyl and aryl groups, onto the naphthalene core. thieme-connect.comresearchgate.net These methods allow for the precise tuning of the electronic and steric properties of the naphthalene system.
Heterocyclic Ring Incorporations
The fusion or attachment of heterocyclic rings to the naphthalene acetate framework has led to the development of hybrid molecules with unique properties. rsc.orgrsc.org A common synthetic route involves converting the carboxylic acid of 2-(naphthalen-2-yl)acetic acid into an acid hydrazide. nih.govrdd.edu.iqnih.govresearchgate.net This acid hydrazide is a key intermediate that can undergo cyclization reactions with various reagents to form different five-membered heterocyclic rings.
For example, reaction of the acid hydrazide with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings. nih.govrdd.edu.iqnih.govresearchgate.netlatticescipub.com Specifically, treatment of the acid hydrazide derived from naproxen (B1676952) (a close analogue) with carbon disulfide and potassium hydroxide, followed by reaction with substituted chloroacetanilides, has been shown to produce 1,3,4-oxadiazole-naphthalene hybrids. nih.gov Similarly, reaction of an acid hydrazide with thiosemicarbazide (B42300) can yield triazole derivatives. nih.govresearchgate.net These heterocyclic-naphthalene hybrids are of significant interest in various fields of chemical research. rsc.orgrsc.org
Analogues for Specific Research Probes
The development of analogues of this compound for use as research probes often involves the incorporation of isotopic labels or fluorescent tags. medchemexpress.com For example, 2-(Naphthalen-2-yl)acetic acid can be used as a probe to study amino acid conjugation mechanisms in various biological systems. medchemexpress.com
Radiolabeling, such as the incorporation of ¹³C, can be achieved through synthetic routes that utilize labeled starting materials. researchgate.netnih.gov For instance, ¹³C-labeled naphthalenes can be synthesized using ¹³CH₃PPh₃I as a commercial ¹³C source. nih.gov This allows for the tracking and quantification of the compound and its metabolites in biological or environmental samples.
Fluorescent probes can be created by attaching a fluorophore to the naphthalene acetate scaffold. While specific examples for this compound are not detailed in the provided results, general strategies for creating fluorescent probes often involve coupling the molecule of interest to a known fluorescent dye. The inherent fluorescence of the naphthalene ring itself can also be exploited and modulated by the introduction of different substituents.
Interactive Data Table of Synthesized Derivatives
| Derivative Name | Parent Moiety | Modification Type | Reagents | Reference |
| N-Benzyl-2-(naphthalen-2-yl)acetamide | 2-(Naphthalen-2-yl)acetic acid | Amidation | Benzylamine, Tris(2,2,2-trifluoroethyl) borate | acs.org |
| (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | 1-Naphthaleneacetic acid | Amidation | Glycine ethyl ester hydrochloride, EDC | researchgate.net |
| Ethyl 2-(naphthalen-2-yl)acetate | 2-(Naphthalen-2-yl)acetic acid | Esterification | Ethanol, H₂SO₄ | nih.gov |
| 2-Bromonaphthalene derivatives | Naphthalene | Halogenation | Br₂ or NBS | nih.gov |
| 1,3,4-Oxadiazole-naphthalene hybrids | 2-(Naphthalen-2-yl)acetic acid hydrazide | Heterocyclic Ring Formation | Carbon disulfide, KOH, Chloroacetanilides | nih.gov |
Applications and Future Directions in Chemical Research
Utility as Synthetic Building Blocks in Organic Synthesis
The naphthalene (B1677914) moiety of Methyl 2-(naphthalen-2-yl)acetate makes it a crucial starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. minakem.com Its most notable application is as a key intermediate in the synthesis of Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). prepchem.comgoogle.com The synthesis involves the conversion of the acetate (B1210297) group into the propionic acid moiety found in Naproxen.
Beyond Naproxen, this compound is a versatile building block for a variety of organic transformations. It can be readily converted into other functional groups, allowing for the construction of a wide range of derivatives. For instance, it can undergo Fischer esterification to produce other alkyl esters, or it can be reacted with hydrazine (B178648) hydrate (B1144303) to form naproxen hydrazide. banglajol.inforesearchgate.net This hydrazide can then be further reacted with aldehydes and ketones to create a series of hydrazone derivatives, which have been investigated for their potential biological activities. researchgate.net
The reactivity of the methylene (B1212753) group and the aromatic naphthalene ring allows for its use in creating complex heterocyclic structures. Researchers have utilized related naphthalene derivatives in domino reactions and cycloadditions to build highly functionalized molecules. nih.govmdpi.com These reactions showcase the compound's potential for constructing diverse molecular architectures from a common starting material.
Table 1: Selected Synthetic Applications of this compound and its Derivatives
| Precursor | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|
| Methyl 2-(6-methoxy-naphthalen-2-yl)acetate | Asymmetric Hydrogenation | (S)-Naproxen | Synthesis of a major NSAID | prepchem.comgoogle.com |
| Naproxen | Fischer Esterification | Methyl/Ethyl/Isopropyl 2-(6-methoxy-naphthalen-2-yl)propionate | Creation of ester prodrugs with modified properties | banglajol.info |
| Naproxen Methyl Ester | Hydrazinolysis | Naproxen Hydrazide | Intermediate for synthesizing hydrazone derivatives | researchgate.net |
| Naproxen Hydrazide | Condensation | Hydrazone Derivatives | Exploration of new compounds with potential anti-inflammatory activity | researchgate.net |
Potential in Advanced Materials Chemistry
The rigid, planar structure of the naphthalene ring system in this compound suggests its potential as a component in advanced materials. Naphthalene-based compounds are known to exhibit interesting photophysical and electronic properties, making them candidates for applications in materials science. nih.gov
One promising area is the development of liquid crystals. The elongated and rigid nature of the naphthalene core is a key feature of many calamitic (rod-shaped) mesogens, which are the basis of thermotropic liquid crystals. scirp.org By incorporating the this compound scaffold into larger molecular structures, it is possible to design new materials that exhibit liquid crystalline phases, which are crucial for display technologies and other optical applications. scirp.org Studies on related naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) materials have shown that the substitution pattern on the naphthalene ring is critical for inducing mesogenic behavior. scirp.org
Furthermore, the naphthalene unit is a well-known fluorophore. Derivatives of naphthalene can be used to create fluorescent probes that are sensitive to their local environment. nih.govrsc.org While research on this compound itself as a primary component in materials is still emerging, its structural motifs are integral to the design of organic light-emitting diodes (OLEDs), molecular sensors, and other functional organic materials. The ability to chemically modify the acetate group and the naphthalene ring provides a pathway to fine-tune the electronic and self-assembly properties of resulting materials.
Methodological Advancements in Analytical Chemistry
This compound and its derivatives play a role in the advancement of analytical chemistry, both as subjects of analysis and as tools for method development. The characterization of these compounds has necessitated the use of a range of modern spectroscopic and chromatographic techniques.
In synthetic chemistry, the purity and identity of this compound and its products are routinely confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. researchgate.netresearchgate.net These characterization studies contribute to the broader database of spectral information for naphthalene-based compounds. nih.gov
Moreover, this compound and its close relatives can serve as analytical standards in chromatographic methods. For example, during the synthesis and analysis of Naproxen and its ester derivatives, High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and determine product purity, with compounds like methyl-2-(6-methoxy naphthyl) propionate (B1217596) serving as reference points. banglajol.info The development of reliable analytical methods for these compounds is crucial for quality control in pharmaceutical manufacturing.
The inherent fluorescence of the naphthalene core has been exploited to develop sensitive analytical tools. While not directly involving this compound, related naphthalene derivatives have been fashioned into fluorescent probes for detecting specific analytes or studying molecular environments, such as the polarity and rigidity of microheterogeneous systems. nih.govrsc.org The synthesis of such probes often relies on building blocks with similar naphthalene cores, highlighting the foundational role of these structures in creating new analytical reagents.
Table 2: Analytical Techniques Used in the Study of this compound and Related Compounds
| Technique | Application | Purpose | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | To determine the precise chemical structure and confirm the identity of synthesized compounds. | researchgate.netresearchgate.net |
| FTIR Spectroscopy | Functional Group Analysis | To identify the presence of key functional groups (e.g., C=O of the ester, aromatic C-H). | researchgate.net |
| Mass Spectrometry | Molecular Weight Determination | To confirm the molecular weight and elemental composition of the compound. | researchgate.net |
| HPLC | Purity Analysis & Quantification | To separate impurities and quantify the amount of the compound in a sample. | banglajol.info |
Insights into Complex Chemical Reaction Pathways
The study of reactions involving this compound and its analogs provides valuable insights into complex chemical reaction pathways and mechanisms. The transformations it undergoes are textbook examples of important organic reactions and can be used to explore new synthetic methodologies.
The synthesis of Naproxen via hydrogenation of a related precursor is a practical application of stereoselective catalysis, a field of immense importance in modern organic chemistry. prepchem.com The efficiency and selectivity of these reactions depend on the catalyst and reaction conditions, and studies in this area contribute to a deeper understanding of catalytic cycles.
Furthermore, the reactions of related naphthalene-containing Morita–Baylis–Hillman (MBH) acetates have been used to study domino reaction sequences. These studies have provided evidence for mechanisms such as the SN2′ pathway, where a nucleophile attacks an allylic system at the vinyl terminus, leading to the displacement of a leaving group from the allylic position. nih.gov Understanding these pathways allows chemists to design more efficient and elegant syntheses of complex target molecules.
Research into the cyclization of radicals derived from related structures also offers mechanistic insights. For instance, the study of 5-endo-trig cyclization of conjugated 2-azaallyl radicals, a process generally considered unfavorable according to Baldwin's rules, demonstrates that such pathways are accessible under specific conditions. acs.org These fundamental studies expand the toolkit of synthetic chemists and challenge existing models of chemical reactivity.
Exploration of Molecular Interactions in Chemical Systems
The naphthalene scaffold of this compound is an excellent platform for studying non-covalent molecular interactions, which are fundamental to supramolecular chemistry, molecular recognition, and biology.
Metal coordination is a key area where these interactions are explored. Naphthalene-based acetic acids, including the parent 2-naphthaleneacetic acid, can act as ligands, binding to metal ions through their carboxylate groups in various coordination modes (e.g., monodentate, bidentate chelating, bridging). mdpi.com The study of the resulting metal-organic complexes provides insight into the factors that govern self-assembly and the electronic and magnetic properties of the coordination compounds. mdpi.com
The formation of diastereomeric coordination complexes has been used for enantiomeric recognition. By interacting enantiopure esters with chiral building blocks within liquid membranes, researchers can achieve enantioseparation, a process that relies on subtle differences in molecular interactions between the diastereomeric complexes formed. researchgate.net
Furthermore, fluorescent probes based on similar aromatic structures are powerful tools for exploring molecular interactions in complex biological systems. For example, a phenanthrene-based probe (a related polycyclic aromatic hydrocarbon) has been used to study the hydrophobic pockets of proteins like bovine serum albumin (BSA) and to monitor the formation of micelles. nih.gov The changes in the fluorescence signal of the probe provide detailed information about the polarity and rigidity of its microenvironment, offering a window into the molecular interactions at play. These studies showcase how molecules with a naphthalene-like core can be used to probe and understand the intricacies of chemical and biological systems.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(naphthalen-2-yl)acetate, and what experimental conditions are critical for optimizing yield?
this compound can be synthesized via esterification or transesterification reactions. A typical approach involves reacting 2-(naphthalen-2-yl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, diazo transfer reactions using precursors like Ethyl 2-diazo-2-(naphthalen-2-yl)acetate (see similar procedures in ) can be adapted by substituting ethyl groups with methyl esters. Critical parameters include:
- Catalyst selection : Acidic conditions (e.g., TFA in ) or Lewis acids for improved regioselectivity.
- Reaction time and temperature : Room temperature for diazo intermediates (), or reflux for esterification.
- Purification : Column chromatography with gradients like EtOAc/hexane (1:40 v/v) to isolate pure product ().
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and ester functionality. For example, methyl ester protons appear as singlets near δ 3.6–3.8 ppm, while naphthalene protons show aromatic splitting ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₂O₂ at 200.0837) ().
- Chromatography : HPLC or TLC with UV detection (e.g., hexane/EtOAc systems) monitors reaction progress and purity ().
Advanced Research Questions
Q. What challenges arise in the regioselective functionalization of the naphthalene ring during the synthesis of derivatives, and how can they be addressed?
Naphthalene’s C-2 position is electron-rich, but competing reactions at C-1 or C-6 can occur. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., esters) to bias substitution ().
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers) to enhance selectivity ().
- Catalytic systems : Borane or palladium catalysts improve regiocontrol in cross-coupling reactions ().
Q. How do solvent polarity and reaction conditions influence the stability of this compound in synthetic pathways?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis. Non-polar solvents (hexane) favor ester stability ().
- Acid/base sensitivity : Acidic conditions risk ester hydrolysis, while basic conditions may deprotonate aromatic protons, altering reactivity ().
- Temperature control : Low temperatures (-20°C) prevent diazo decomposition ().
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?
- Multi-method validation : Combine DFT calculations with empirical NMR data to refine computational models ().
- Isotopic labeling : Use deuterated analogs to confirm peak assignments in complex spectra ().
- Reaction optimization : Adjust catalysts (e.g., switching from TFA to TES in indole syntheses) to align theoretical and observed yields ().
Q. How can catalytic systems enhance the efficiency of esterification or cross-coupling reactions involving this compound?
- Transition-metal catalysis : Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl halides ().
- Organocatalysts : Proline derivatives for asymmetric syntheses of chiral esters ().
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity ().
Q. What are the best practices for analyzing byproducts or isomers formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
